Benzyl 2-Ethylhexyl Phthalate

Descripción

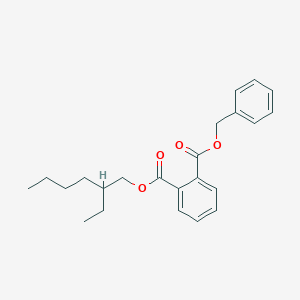

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-O-benzyl 2-O-(2-ethylhexyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O4/c1-3-5-11-18(4-2)16-26-22(24)20-14-9-10-15-21(20)23(25)27-17-19-12-7-6-8-13-19/h6-10,12-15,18H,3-5,11,16-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBLXUAPXWEIPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40940214 | |

| Record name | Benzyl 2-ethylhexyl benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18750-05-5 | |

| Record name | Benzyl octyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18750-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalic acid, benzyl 2-ethylhexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018750055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl 2-ethylhexyl benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Occurrence and Fate of Benzyl 2 Ethylhexyl Phthalate

Environmental Transformation and Degradation Pathways

Phototransformation (Air, Water)

Phototransformation, or degradation by light, is a potential pathway for the breakdown of BBP in the environment, particularly in the atmosphere. The estimated atmospheric half-life of BBP due to reaction with photochemically-produced hydroxyl radicals is in the range of a few hours to a few days, with one estimate being around 35 hours. inchem.orgmst.dknih.gov This process is considered the most significant breakdown pathway for BBP in the atmosphere. inchem.org

In the aquatic environment, however, phototransformation is not considered a significant degradation route for BBP. mst.dkwfduk.org One study reported less than 5% degradation of BBP in an aqueous solution after 28 days of exposure to light. mst.dk The presence of substances like titanium dioxide (TiO2) as a photocatalyst under UV light can enhance degradation. nih.gov At a neutral pH, BBP adsorbs to TiO2 particles, and irradiation can lead to nearly complete degradation, following pseudo-first-order kinetics. nih.govqub.ac.uk

Hydrolysis

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is not a major fate process for BBP under typical environmental conditions. wfduk.org The rate of hydrolysis is slow, with an estimated half-life of greater than 0.3 years under alkaline conditions (pH 8) and approximately 1.4 years at a neutral pH (pH 7) and 25°C. mst.dknih.gov This indicates that BBP is relatively stable in water with respect to hydrolysis. mst.dk

Table 3: Estimated Hydrolysis Half-Life of Benzyl (B1604629) 2-Ethylhexyl Phthalate (B1215562) (BBP)

| pH | Temperature | Estimated Half-Life | Reference(s) |

|---|---|---|---|

| 7 | 25°C | 1.4 years | mst.dknih.gov |

| 8 | 25°C | 51 days | nih.gov |

| Alkaline | Not Specified | >0.3 years | mst.dk |

Sorption and Partitioning Phenomena (e.g., to surfaces, dust)

Due to its physical and chemical properties, BBP has a tendency to partition from water to solid phases such as soil, sediment, and dust. inchem.orgwfduk.org With a log octanol-water partition coefficient (log Kow) reported to be in the range of 3.57 to 4.91, BBP is considered lipophilic, indicating a preference for organic matter over water. mst.dknih.gov The log organic carbon-water (B12546825) partition coefficient (log Koc) has been calculated to be 4.51, further suggesting strong sorption to organic matter in soil and sediment. inchem.org

Strong sorption of BBP has been observed on various interior surfaces, including dust, windows, and fabric. nih.gov In indoor environments, airborne concentrations of BBP are influenced by temperature, with higher temperatures leading to increased concentrations in the air and decreased partitioning to surfaces. nih.gov In marine environments, BBP sorption to sediments is a rapid process, reaching equilibrium within 6 hours. researchgate.net The partition coefficient (Kd) for BBP in marine sediments has been shown to be proportional to the organic content of the sediment. researchgate.net Factors such as lower temperatures and higher salinity can increase the sorption of BBP to sediments. researchgate.net

Volatilization and Leaching

Volatilization of BBP from water surfaces is not expected to be a significant process due to its low Henry's Law constant (0.133 Pa·m³/mol). inchem.orgwfduk.org However, BBP can be released into the air from various products through volatilization, contributing to its presence in indoor and outdoor air. nih.govnih.gov

Leaching from plastic products is a primary pathway for BBP to enter the environment. acs.orgresearchgate.net Since BBP is not chemically bound to the polymer matrix in plastics, it can migrate out of products such as vinyl flooring, adhesives, and food packaging. industrialchemicals.gov.aunih.govacs.org This leaching can lead to contamination of indoor dust, food, and water. nih.govresearchgate.netregulations.gov The mobility of BBP in soil is lower than that of more water-soluble phthalates, as it tends to sorb to soil particles. nih.gov

Bioaccumulation Potential in Environmental Systems

BBP has a notable potential for bioaccumulation in aquatic organisms. inchem.org The bioconcentration factor (BCF), which measures the accumulation of a chemical in an organism from water, has been experimentally determined for BBP in fish, with values reported up to 663. mst.dkwfduk.org A national-level bioaccumulation factor (BAF) for BBP has been estimated to be as high as 19,000 L/kg, indicating a very high potential for bioaccumulation from all environmental media, including food. regulations.gov

Table 4: Bioaccumulation of Benzyl 2-Ethylhexyl Phthalate (BBP)

| Organism/System | Parameter | Value | Reference(s) |

|---|---|---|---|

| Fish | Bioconcentration Factor (BCF) | Up to 663 | mst.dkwfduk.org |

| Aquatic Systems | Bioaccumulation Factor (BAF) | 19,000 L/kg (estimated) | regulations.gov |

Human Exposure Assessment of Benzyl 2 Ethylhexyl Phthalate

Sources and Routes of Human Exposure

Human exposure to Benzyl (B1604629) 2-ethylhexyl phthalate (B1215562) can occur through multiple pathways, reflecting its use in a variety of materials. The extent of exposure from each source is a subject of ongoing research, with much of the current understanding extrapolated from studies on more prevalent phthalates.

Diet is considered a significant route of exposure to many phthalates. These compounds can migrate from food packaging materials into foodstuffs, a process that is particularly notable with fatty foods such as oils, dairy products, and meats nih.gov. Benzyl 2-ethylhexyl phthalate, like other high-molecular-weight phthalates, is used in the manufacturing of food packaging materials nih.govresearchgate.net.

A study of food products on the Belgian market investigated the presence of eight different phthalates, including the structurally similar Butyl Benzyl Phthalate (BBP), in a wide variety of food groups and packaging materials nih.govresearchgate.net. While Di(2-ethylhexyl) phthalate (DEHP) was the most abundant phthalate found, the study highlights the potential for multiple phthalates to contaminate the food supply chain nih.govfoodpackagingforum.org. The contamination is not limited to packaging but can also occur during food processing from equipment containing phthalates foodpackagingforum.org.

Table 1: Potential Dietary Sources of Phthalate Exposure

| Food Category | Potential for Phthalate Contamination |

|---|---|

| Fats and Oils | High |

| Dairy Products | High |

| Meats and Poultry | High |

| Packaged Grains | Moderate |

| Fruits and Vegetables | Low to Moderate |

| Beverages | Low |

This table represents general findings for phthalates; specific data for this compound concentrations in these food groups is limited.

Indoor environments can have higher concentrations of phthalates compared to outdoor air due to the off-gassing from various building materials, furniture, and consumer products cdc.gov. Phthalates are semi-volatile organic compounds that can be released into the air and subsequently adsorb to dust particles cdc.govnih.gov.

Studies have consistently detected various phthalates in indoor air and house dust. For instance, research in newly decorated apartments found that Diethyl Phthalate (DEP), Butylbenzyl Phthalate (BBP), and Di(2-ethylhexyl) Phthalate (DEHP) were the most abundant phthalates in household air researchgate.net. A Swedish study also found associations between the concentrations of BBP and DEHP in bedroom dust and the presence of polyvinyl chloride (PVC) flooring proquest.com. While these studies did not specifically measure this compound, its use in similar products suggests a potential for its presence in indoor air and dust.

Table 2: Reported Concentrations of Common Phthalates in Indoor Environments

| Phthalate | Medium | Concentration Range |

|---|---|---|

| Di(2-ethylhexyl) phthalate (DEHP) | Indoor Air | 0.09 - 0.18 µg/m³ nih.gov |

| Di(2-ethylhexyl) phthalate (DEHP) | House Dust | Median of 0.77 mg/g proquest.com |

| Butyl Benzyl Phthalate (BBP) | Indoor Air | Mean of 3975 ng/m³ (in newly decorated apartments) researchgate.net |

Dermal contact is another potential route of human exposure to phthalates, which are used in a variety of personal care and cosmetic products as plasticizers, solvents, and stabilizers researchgate.net. Phthalates can be absorbed through the skin, although the rate of absorption varies depending on the specific phthalate and the formulation of the product nih.govnih.gov.

A study on the percutaneous absorption of different phthalates found that Di(2-ethylhexyl) phthalate (DEHP) was not transported across the skin, whereas Butyl Benzyl Phthalate (BBP) was metabolized by skin esterases, which facilitated its absorption nih.gov. This suggests that the dermal absorption of this compound may be limited, but further research is needed for confirmation. A survey of cosmetic products in Canada detected several phthalates, with Diethyl Phthalate (DEP) being the most common, particularly in fragrances, and Dibutyl Phthalate (DnBP) being prevalent in nail polishes nih.gov.

Medical devices made from flexible polyvinyl chloride (PVC) are a significant source of exposure to certain phthalates, particularly for hospitalized patients nih.govnih.gov. Phthalates are not chemically bound to the PVC polymer and can leach out into solutions that come into contact with the plastic, such as intravenous (IV) fluids, blood products, and parenteral nutrition nih.govbiomedgrid.comasmdc.org.

Di(2-ethylhexyl) phthalate (DEHP) is the most well-studied phthalate in this context and has been found to leach from IV bags, tubing, catheters, and other medical supplies nih.govnih.govacs.orgresearchgate.netharvard.edubcpp.org. The highest exposure levels are often seen in critically ill neonates and patients undergoing procedures like dialysis or blood transfusions nih.govnih.gov. While research has primarily focused on DEHP, there is a possibility that other phthalates, including this compound, could be used in the manufacturing of medical devices nih.gov. A recent study analyzing the leaching of ten different phthalates from various medical supplies found DEHP to be the major phthalate in 99% of the samples nih.govacs.org.

Workers in industries that manufacture or process phthalates and phthalate-containing products may be exposed to higher levels of these compounds than the general population. The primary route of occupational exposure is typically inhalation of phthalate-containing aerosols or vapors publisso.decdc.gov.

A study of workers exposed to a mixture of plasticizers, including Butyl Benzyl Phthalate, measured workplace air concentrations ranging from 0.02 to 2 mg/m³ publisso.de. Validated methods exist for the determination of various phthalates in workplace air, which can be used to assess and control occupational exposure researchgate.net. Given its use as a plasticizer, there is a potential for occupational exposure to this compound in relevant industrial settings.

Exposure to phthalates can begin in utero, as these compounds can cross the placenta nih.gov. Phthalate metabolites have been detected in amniotic fluid, cord blood, and placental tissues, indicating fetal exposure nih.gov.

Maternal exposure to Di(2-ethylhexyl) phthalate (DEHP) has been shown to inhibit placental cell proliferation in animal studies nih.gov. While there is a body of evidence for the in utero exposure to common phthalates like DEHP, specific studies measuring the presence and effects of this compound on the maternal-fetal unit are currently lacking. However, the detection of various phthalate metabolites in maternal and fetal samples suggests that exposure to a mixture of these compounds is common during pregnancy nih.gov.

Biomonitoring Methodologies for Exposure Assessment

Biomonitoring methodologies are crucial for assessing human exposure to this compound. These methods primarily involve the analysis of the compound's metabolites in human biological samples, offering a direct measure of the internal dose.

The most reliable method for assessing human exposure to this compound is through the analysis of its metabolites in urine. nih.govnih.gov After entering the body, phthalates are quickly metabolized into their monoesters and other oxidative products, which are then excreted in the urine. nih.govnih.gov For this compound, the primary urinary metabolite is Mono-benzyl phthalate (MBzP). epa.govmedkoo.com The presence and concentration of MBzP in urine serve as a specific biomarker for exposure to its parent compound. ewg.org

The analytical process for detecting these metabolites typically involves enzymatic deconjugation to free the metabolites from their glucuronidated form, followed by solid-phase extraction. umich.edu High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is then used for separation and detection, allowing for accurate quantification of the metabolites. umich.edunih.gov Urine is the preferred biological matrix for these studies due to non-invasive collection and the relatively high concentration of metabolites. nih.gov

In addition to MBzP, biomonitoring studies often analyze a panel of other phthalate metabolites to provide a broader picture of exposure to various phthalate compounds. For instance, metabolites of Di(2-ethylhexyl) phthalate (DEHP), such as mono(2-ethylhexyl) phthalate (MEHP), mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), and mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), are frequently measured alongside MBzP. umich.edunih.gov

The following table provides an overview of common urinary metabolites analyzed in biomonitoring studies for assessing phthalate exposure.

| Parent Phthalate | Primary Urinary Metabolite(s) |

| This compound (BBP) | Mono-benzyl phthalate (MBzP) |

| Di(2-ethylhexyl) phthalate (DEHP) | Mono(2-ethylhexyl) phthalate (MEHP), Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) |

| Di-n-butyl phthalate (DBP) | Mono-n-butyl phthalate (MnBP) |

| Diethyl phthalate (DEP) | Monoethyl phthalate (MEP) |

Studies analyzing biomonitoring data over several years have revealed significant temporal trends in exposure to various phthalates, including the parent compound of MBzP. Data from the National Health and Nutrition Examination Survey (NHANES) in the United States has shown a notable decrease in exposure to some phthalates. nih.govnih.gov

Specifically, between 2001-2002 and 2009-2010, the urinary concentrations of MBzP, the metabolite of Butylbenzyl phthalate (BBzP), decreased by approximately 32%. nih.govnih.gov Similarly, metabolites of Di-n-butyl phthalate (DnBP) and Di(2-ethylhexyl) phthalate (DEHP) also saw reductions in exposure levels during this period. nih.govnih.gov These declines may be attributed to increased public awareness, advocacy campaigns, and legislative actions that have led to changes in the use of these compounds in consumer products. nih.gov

Conversely, exposure to some other phthalates has increased over the same timeframe, suggesting a shift in the types of plasticizers being used in manufacturing. nih.govnih.gov For example, an increase was observed for the metabolites of diisononyl phthalate (DiNP) and diisobutyl phthalate (DiBP). nih.govnih.gov

It is important to note that there can be significant intra- and inter-individual variability in urinary phthalate metabolite concentrations. iarc.fr This variability can be influenced by diet, personal care product use, and other environmental factors, making it essential to collect multiple samples over time for a more accurate assessment of an individual's typical exposure.

The table below, based on NHANES data, illustrates the percentage change in the least square geometric mean (LSGM) concentrations of several phthalate metabolites in the U.S. population between 2001-2002 and 2009-2010. nih.gov

| Phthalate Metabolite | Parent Compound | Percent Change (2001-2002 to 2009-2010) |

| Mono-benzyl phthalate (MBzP) | Butylbenzyl phthalate (BBzP) | -32% |

| ΣDEHP metabolites | Di(2-ethylhexyl) phthalate (DEHP) | -37% |

| Mono-n-butyl phthalate (MnBP) | Di-n-butyl phthalate (DnBP) | -17% |

| Monoethyl phthalate (MEP) | Diethyl phthalate (DEP) | -42% |

| Monoisobutyl phthalate (MiBP) | Diisobutyl phthalate (DiBP) | +206% |

Exposure to this compound and other phthalates can vary significantly across different population subgroups.

Children: Numerous studies have indicated that children generally have higher exposure levels to several phthalates, including the parent compound of MBzP, compared to adults. epa.govnih.govnih.gov This is often attributed to factors such as their higher food and water intake per unit of body weight, different dietary habits, and behaviors like hand-to-mouth contact which can increase ingestion of contaminated dust. nih.govnih.gov Some research suggests that childhood exposure to butylbenzyl phthalate (BBzP) may be linked to an increased risk of allergic diseases like asthma and eczema. nih.govnih.govresearchgate.net

Pregnant Women: Pregnant women are another population of concern due to the potential for phthalates to cross the placental barrier and affect fetal development. nih.govnih.gov Biomonitoring studies have consistently detected MBzP and other phthalate metabolites in the urine of pregnant women. nih.govnih.gov Exposure during pregnancy has been associated in some studies with adverse birth outcomes and alterations in infant development. nih.govnih.gov

Occupational Groups: Individuals working in industries that manufacture or use phthalates may experience higher levels of exposure. nih.gov Occupational exposure can occur through inhalation of vapors and dermal contact with materials containing these compounds. nih.gov Studies of workers in industries such as PVC processing have shown higher urinary concentrations of phthalate metabolites compared to the general population. nih.gov

The following table summarizes the key characteristics of phthalate exposure in these specific populations.

| Population Group | Key Exposure Characteristics | Potential Health Concerns Noted in Research |

| Children | Generally higher exposure levels than adults. epa.govnih.gov Increased ingestion through diet and hand-to-mouth behavior. nih.gov | Increased risk of allergic diseases (asthma, eczema). nih.govnih.govresearchgate.net |

| Pregnant Women | Widespread exposure. nih.gov Potential for placental transfer to the fetus. nih.gov | Associations with adverse birth outcomes and developmental effects in offspring. nih.govnih.gov |

| Occupational Groups | Higher exposure levels in specific industries (e.g., PVC manufacturing). nih.gov Exposure through inhalation and dermal contact. nih.gov | Increased internal dose of phthalates compared to the general population. nih.gov |

Exposure Modeling and Estimation Techniques

In addition to biomonitoring, various modeling and estimation techniques are employed to assess human exposure to this compound. These models can help to predict exposure levels in the absence of biomonitoring data and to understand the relative contributions of different exposure pathways.

One approach involves using pharmacokinetic models, which simulate the absorption, distribution, metabolism, and excretion of a chemical in the body. nih.gov These models can be used to back-calculate an estimated daily intake of the parent phthalate from the concentrations of its metabolites measured in urine. nih.govnih.gov

Exposure models can also be developed to estimate exposure based on information about the concentrations of phthalates in various environmental media (e.g., food, air, dust) and consumer products, combined with data on human behavior and physiology. researchgate.net These models can integrate data from multiple sources to provide a comprehensive picture of exposure. researchgate.net

However, some models, particularly those that only consider a limited number of exposure pathways, may underestimate total human exposure to phthalates. nih.gov Therefore, it is often recommended to use an estimation approach that incorporates high-quality monitoring data from various exposure media or to rely on back-calculation from urinary metabolite concentrations for the most accurate assessments. nih.gov

Risk Assessment Frameworks and Methodologies for Benzyl 2 Ethylhexyl Phthalate

Hazard Identification and Characterization

Hazard identification for Benzyl (B1604629) 2-Ethylhexyl Phthalate (B1215562) primarily relies on information from safety data sheets (SDS) and inclusion in chemical inventories. The available data points to potential irritation and sensitization, but comprehensive toxicological endpoints have not been established.

According to classifications under the Globally Harmonized System (GHS), Benzyl 2-Ethylhexyl Phthalate is identified with the following hazards:

Causes skin irritation (H315) hpc-standards.com.

May cause an allergic skin reaction (H317) hpc-standards.com.

Causes serious eye irritation (H319) hpc-standards.com.

A Safety Data Sheet from Tokyo Chemical Industry (TCI) highlights significant data gaps for this compound, stating "No data available" for critical toxicological endpoints such as acute toxicity, skin corrosion, germ cell mutagenicity, carcinogenicity, and reproductive toxicity tcichemicals.com. This lack of data is a primary challenge in fully characterizing its hazard profile.

Hazard Classifications for this compound

| Hazard Statement Code | Hazard Statement | Classification | Source |

|---|---|---|---|

| H315 | Causes skin irritation | Skin irritation (Category 2) | hpc-standards.com |

| H317 | May cause an allergic skin reaction | Skin sensitisation (Category 1) | hpc-standards.com |

| H319 | Causes serious eye irritation | Eye irritation (Category 2 / 2A / 2B) | hpc-standards.comtcichemicals.comaccustandard.com |

Exposure Assessment Integration in Risk Analysis

While a complete risk analysis is hindered by the lack of toxicity data, several studies confirm that human and environmental exposure to this compound occurs. Exposure assessment involves identifying sources and pathways of contact. This compound has been detected in various media, indicating multiple potential routes for human exposure.

Key Exposure Findings:

Indoor Environments: this compound has been detected in household dust, suggesting that indoor materials are a potential source of exposure greenpeace.touantwerpen.be.

Atmosphere: The compound has been measured in urban air, with concentrations appearing to be influenced by ambient temperature researchgate.net.

Recycled Materials: It has been identified as a contaminant in recycled Polyethylene terephthalate (B1205515) (PET) flakes researchgate.net.

Environmental Contamination: The substance has been found in sediment in waterways such as Cuckold's Brook in New Jersey usgs.gov.

Biomonitoring: A study on an urban cohort found an association between phthalate exposure, including this compound, and increased levels of Fractional exhaled Nitric Oxide (FeNO), a biomarker for airway inflammation, in female offspring researchgate.netnih.gov.

These findings demonstrate that exposure is widespread, though quantitative data to inform a detailed risk analysis remains limited.

Detection of this compound in Various Media

| Medium | Context | Source |

|---|---|---|

| House Dust | Indicator of chemical exposure in the home | greenpeace.touantwerpen.be |

| Atmosphere | Urban air monitoring in the Greater Toronto Area | researchgate.net |

| Recycled PET | Analysis of non-volatile substances in recycled plastic | researchgate.net |

| Sediment | Ecological risk assessment of a contaminated site | usgs.gov |

| Human Biomonitoring | Associated with increased FeNO in female offspring | researchgate.netnih.gov |

Dose-Response Assessment and Reference Doses (RfD)

A dose-response assessment, which aims to quantify the relationship between the amount of exposure to a substance and the extent of a toxic effect, has not been established for this compound. Consequently, no official Reference Doses (RfD) or Tolerable Daily Intakes (TDI) have been derived by major regulatory agencies. The Safety Data Sheet from TCI explicitly notes that no data is available for key toxicological endpoints needed to perform such an assessment, including reproductive and developmental toxicity tcichemicals.com. This data gap is the most significant barrier to conducting a quantitative health risk assessment for this specific compound.

Risk Characterization and Hazard Quotient (HQ) / Hazard Index (HI) Calculation

Risk characterization integrates the information from hazard identification, exposure assessment, and dose-response assessment to estimate the probability and magnitude of adverse health effects. This is often quantified using a Hazard Quotient (HQ), which is the ratio of a potential exposure level to a reference dose.

HQ Formula: HQ = Exposure / Reference Dose (RfD)

An HQ value below 1 typically indicates that adverse non-cancer health effects are unlikely. Since no RfD is available for this compound, a quantitative HQ cannot be calculated.

A Hazard Index (HI) is used to assess the cumulative risk from exposure to multiple chemicals that affect the same target organ or system. It is calculated by summing the HQs for the individual substances. Given the lack of an RfD for this compound, its specific contribution to a cumulative HI for phthalates cannot be quantitatively determined at this time.

Cumulative Risk Assessment of Phthalate Mixtures

Recognizing that exposure occurs to mixtures of phthalates, regulatory bodies are moving towards cumulative risk assessments. The Government of Canada has included this compound in a group of phthalate substances to be evaluated using a cumulative approach canada.cagazette.gc.cagazette.gc.ca. This approach is based on the understanding that different phthalates can have similar mechanisms of action, particularly concerning anti-androgenic effects canada.ca.

The methodology involves grouping substances based on structure-activity relationships (SAR) to assess their combined risk canada.ca. While this compound is identified as a candidate for this approach, specific studies detailing its relative potency or its role within a calculated cumulative risk for a phthalate mixture are not available in the provided documentation.

Uncertainty Analysis in Risk Assessment

Any chemical risk assessment involves uncertainties. For this compound, the uncertainty is exceptionally high due to the profound lack of toxicological data.

Key Sources of Uncertainty:

Hazard Characterization: The absence of data on chronic toxicity, carcinogenicity, and reproductive toxicity means the full spectrum of potential hazards is unknown tcichemicals.com.

Dose-Response: Without a defined RfD or dose-response curve, the level of exposure at which effects might occur is unknown.

Exposure Assessment: While the compound is detected in the environment, data on the levels and frequencies of human exposure from various sources are not comprehensive.

Cumulative Risk: Its role and potency within phthalate mixtures are yet to be determined, adding uncertainty to any cumulative assessment.

Addressing these uncertainties would require extensive toxicological testing and more robust exposure monitoring for this compound.

Analytical Methodologies for Benzyl 2 Ethylhexyl Phthalate in Environmental and Biological Matrices

Sample Preparation and Extraction Techniques

The primary challenge in analyzing Benzyl (B1604629) 2-Ethylhexyl Phthalate (B1215562) is its extraction from complex matrices at trace levels. The choice of extraction technique depends on the sample type (e.g., water, soil, biological tissue), the concentration of the analyte, and the required level of sensitivity.

Liquid-Liquid Extraction is a conventional and widely used method for isolating phthalates from aqueous samples. This technique operates on the principle of partitioning the analyte between two immiscible liquid phases. For aqueous samples, an organic solvent in which the phthalate is highly soluble is used to extract it from the water matrix.

Key considerations for LLE of phthalates include the choice of solvent and the pH of the sample. Water samples are typically extracted at a pH between 5 and 7, as phthalate esters can hydrolyze at more acidic or basic pH levels epa.gov. Common solvents used for the extraction of phthalates from liquid samples include n-hexane and methylene (B1212753) chloride epa.govresearchgate.netmdpi.comnih.gov. For solid samples, a mixture such as methylene chloride/acetone (1:1) is often employed to effectively extract the analytes epa.gov. A significant drawback of LLE is the large volume of organic solvent required, which necessitates a subsequent evaporation step to concentrate the sample before analysis nih.gov.

Table 1: Common Solvents and Conditions for Liquid-Liquid Extraction of Phthalates

| Matrix Type | Solvent System | Key Parameters |

|---|---|---|

| Aqueous Samples | Methylene Chloride | pH maintained between 5 and 7 to prevent hydrolysis epa.gov. |

| Aqueous Samples | n-Hexane | Used for beverage samples; requires vigorous shaking mdpi.com. |

| Solid Samples | Methylene Chloride / Acetone (1:1) | Found to be highly effective for solid matrices epa.gov. |

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration in a single step vscht.cz. It utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample (either by direct immersion in a liquid or in the headspace above the sample), and the analytes partition from the sample matrix into the fiber coating vscht.czdphen1.com.

Several types of fiber coatings are available, and their selection is critical for efficient extraction. For phthalate analysis, polydimethylsiloxane (B3030410)/divinylbenzene (PDMS/DVB) and polyacrylate coatings have proven effective vscht.czresearchgate.net. The SPME process can be performed in two modes: direct immersion (DI-SPME) for aqueous samples and headspace (HS-SPME) for more complex liquid or solid matrices vscht.cz. HS-SPME is particularly useful for analyzing volatile and semi-volatile compounds in samples like vegetable oil, where matrix modification with a solvent like methanol (B129727) can enhance the transfer of less volatile phthalates into the headspace vscht.cz.

Table 2: Comparison of SPME Fibers for Phthalate Ester Extraction

| Fiber Coating | Description | Application Notes |

|---|---|---|

| Polydimethylsiloxane (PDMS) | A non-polar phase suitable for a wide range of analytes. A 100 µm thickness was found to be the best choice for a whole group of phthalates in one study vscht.cz. | Effective for general phthalate screening. |

| Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | A mixed-phase coating that can extract a broader range of compounds, including more polar ones. A 65 µm fiber was selected as optimal in a study on water samples researchgate.net. | Reported as highly suitable for phthalate analysis in water and wine researchgate.net. |

| Polyacrylate | A more polar phase, effective for extracting polar analytes. | Has been used successfully for phthalate extraction from water vscht.cz. |

Stir Bar Sorptive Extraction (SBSE) is a highly sensitive, solventless extraction method introduced in 1999 sigmaaldrich.comnih.gov. The technique is based on sorptive extraction, where analytes are extracted into a polymer coating on a magnetic stirring rod sigmaaldrich.comnih.gov. The amount of sorptive phase in SBSE is significantly larger than in SPME, allowing for much higher enrichment of analytes and, consequently, lower detection limits sigmaaldrich.com.

The extraction is governed by the partitioning of the solutes between the sample matrix and the polymer coating, which is typically polydimethylsiloxane (PDMS) sigmaaldrich.com. For aqueous samples, this partitioning coefficient is similar to the octanol-water partitioning coefficient (Kow) sigmaaldrich.com. After extraction, the stir bar is removed, dried, and the analytes are desorbed, either thermally into a GC inlet or by liquid desorption with a small amount of solvent researchgate.net. A study on phthalate analysis in seawater established optimal conditions, including a 2-hour extraction time and the addition of methanol (10%) and sodium chloride (5%) to the sample .

Dispersive Liquid-Liquid Microextraction is a miniaturized sample preparation technique based on a ternary solvent system nih.gov. The method involves the rapid injection of a mixture of an extraction solvent (a water-immiscible organic solvent) and a disperser solvent (miscible in both water and the extraction solvent) into the aqueous sample nih.gov. This creates a cloudy solution of fine droplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for rapid mass transfer of the analyte from the sample to the extraction solvent nih.gov.

Commonly used extraction solvents include chlorobenzene, while disperser solvents include acetone, methanol, and acetonitrile (B52724) nih.gov. After extraction, the mixture is centrifuged to separate the fine droplets of the extraction solvent, which is then collected for analysis. The technique is valued for its simplicity, speed, low solvent consumption, and high enrichment factors nih.gov.

Table 3: Optimized Parameters for DLLME of Phthalate Esters

| Parameter | Optimized Condition | Rationale |

|---|---|---|

| Extraction Solvent | Chlorobenzene | Provided high extraction efficiency for target phthalates nih.gov. |

| Disperser Solvent | Acetone | Miscible with both the aqueous sample and the organic extraction solvent, with lower toxicity and cost nih.gov. |

| Volume of Extraction Solvent | 10.0 - 50.0 µL | Enrichment factors decreased with increasing volume due to a dilution effect nih.gov. |

| Volume of Disperser Solvent | 0.5 mL | Sufficient to disperse the extraction solvent effectively nih.gov. |

| Salt Addition | Not required | The addition of salt did not significantly improve extraction efficiency in some studies . |

Chromatographic Separation and Detection

Following sample preparation, chromatographic techniques are employed to separate Benzyl 2-Ethylhexyl Phthalate from other compounds in the extract before its identification and quantification.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most common and reliable technique for the analysis of phthalates, including this compound nih.govresearchgate.netmdpi.com. In this method, the extracted sample is injected into the gas chromatograph, where it is vaporized. The gaseous components are then carried by an inert gas (e.g., helium) through a long, thin capillary column nih.gov.

The column, often a DB-5MS or similar, has a stationary phase coating that interacts differently with various compounds, causing them to travel through the column at different speeds and thus separating them nih.gov. A programmed temperature ramp is typically used, starting at a lower temperature and gradually increasing to elute the semi-volatile phthalates nih.gov.

After separation in the GC column, the analytes enter the mass spectrometer, which acts as a detector. The MS bombards the molecules with electrons, causing them to ionize and break into charged fragments. The mass-to-charge ratio of these fragments is measured, creating a unique mass spectrum that serves as a "fingerprint" for identifying the compound. For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) or ion trap mass spectrometry (GC-IT/MS) can be used to further reduce matrix interference and achieve lower detection limits nih.gov.

Table 4: Typical GC-MS Operating Conditions for Phthalate Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Gas Chromatograph | ||

| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) nih.gov | A non-polar column providing good separation for semi-volatile compounds. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column nih.gov. |

| Injection Mode | Splitless | Ensures the entire sample volume is transferred to the column for maximum sensitivity nih.gov. |

| Temperature Program | Initial 100°C (hold 1 min), ramp to 280°C at 10°C/min, then to 310°C at 5°C/min (hold 5 min) nih.gov | A programmed ramp allows for the separation of compounds with a wide range of boiling points. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for creating reproducible mass spectra. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly selective and sensitive technique for the analysis of phthalates, including this compound, in complex matrices. This method offers significant advantages over traditional techniques like Gas Chromatography-Mass Spectrometry (GC-MS), particularly in its ability to analyze thermally labile or less volatile compounds without the need for derivatization, thus simplifying sample preparation. chromatographyonline.com

The principle of LC-MS/MS involves the separation of analytes using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), followed by detection with a tandem mass spectrometer. The separation is typically achieved on a C18 reversed-phase column. nih.gov The mobile phase often consists of a mixture of an aqueous solution (like ammonium (B1175870) acetate) and an organic solvent such as methanol or acetonitrile. nih.gov

Following chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI), which can be operated in either positive or negative ion mode. chromatographyonline.com For phthalates, positive ion mode is often utilized, where the precursor ion, [M+H]⁺, is selected. nih.gov This precursor ion is then fragmented in the collision cell of the mass spectrometer, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for the detection of trace levels of the target compound even in complex sample matrices. chromatographyonline.com For the closely related compound Di-(2-ethylhexyl) phthalate (DEHP), a common precursor-to-product ion transition monitored is m/z 391.4 → 149.0. nih.gov

The application of LC-MS/MS provides a rapid, selective, and convenient method for phthalate analysis, overcoming some limitations of GC-MS, such as the accumulation of lipid material in the system when analyzing biological samples. nih.gov

Method Validation and Quality Control

To ensure the reliability and accuracy of analytical data, the methods used for the quantification of this compound must be rigorously validated. Method validation encompasses the evaluation of several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and reproducibility.

Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are constructed by analyzing standard solutions at multiple concentration levels, and a correlation coefficient (R²) close to 1.0 indicates good linearity. For phthalate analysis, R² values are typically expected to be ≥ 0.99. richtmann.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N), with an S/N of 3 commonly used for LOD and 10 for LOQ. nih.gov For various phthalate metabolites, LOQs can range from 0.02 to 1 µg/L in urine. nih.gov

Recovery: Recovery studies are performed to evaluate the efficiency of the extraction process and to account for any matrix effects that may suppress or enhance the analyte signal. This is determined by analyzing spiked samples at different concentration levels. Acceptable recovery values are generally within the range of 70-120%. nih.gov

Reproducibility: This is a measure of the precision of the method, assessed by conducting repeated analyses of the same sample. It is typically expressed as the relative standard deviation (RSD). For phthalate analysis, intra-day and inter-day precision are evaluated, with RSD values ideally below 15-20%. nih.gov

The following interactive table summarizes typical method validation parameters for the analysis of various phthalates in different matrices, providing an overview of the performance of these analytical methods.

| Parameter | Matrix | Analyte(s) | Typical Value | Source |

| Linearity (R²) | Medical Infusion Sets | DBP, BBP, DEHP, etc. | > 0.99 | richtmann.org |

| Milk Products | DBP, DEHP, BBP, etc. | > 0.996 | rsc.org | |

| LOD | Leachate | DEHP | 0.1 µg/L | researchgate.net |

| Food Packaging | DIBP, BBP | 0.03 - 0.08 µg/L | nih.gov | |

| LOQ | Urine | Phthalate Metabolites | 0.02 - 1 µg/L | nih.gov |

| Medical Infusion Sets | DBP, BBP, DEHP, etc. | 54.1 - 76.3 ng/g | richtmann.org | |

| Recovery | Food Packaging | DIBP, BBP | 90.2 - 111% | nih.gov |

| Pork & Chicken | BBP, DBP, DEHP | 98.3 - 99.8% | nih.gov | |

| Reproducibility (RSD) | Food | Phthalates | < 3.30% | chromatographyonline.com |

| Serum, Urine, Follicular Fluid | Phthalate Metabolites | ≤ 12% | nih.gov |

Biomonitoring Sample Analysis (e.g., urine)

Biomonitoring provides a direct measure of human exposure to environmental chemicals by analyzing their presence in biological samples such as urine, blood, or hair. epa.gov Urine is a preferred matrix for assessing exposure to phthalates because these compounds are rapidly metabolized and their metabolites are excreted in urine. nih.gov Measuring the metabolites rather than the parent compound is advantageous as it provides a more accurate reflection of the absorbed dose and minimizes the risk of sample contamination from external sources. nih.gov

The analysis of phthalate metabolites in urine typically involves a multi-step sample preparation procedure prior to LC-MS/MS analysis. A common initial step is enzymatic hydrolysis using β-glucuronidase to deconjugate the metabolites, which are often excreted as glucuronide conjugates. nih.gov Following hydrolysis, a sample clean-up and concentration step is performed, frequently using solid-phase extraction (SPE). nih.gov This step removes interfering substances from the urine matrix and concentrates the analytes, thereby improving the sensitivity of the analysis. nih.gov

LC-MS/MS is then used for the separation and quantification of the target metabolites. nih.gov Biomonitoring studies have successfully used this approach to measure a wide range of phthalate metabolites in human urine, providing valuable data on population-level exposures. nih.govrsc.org For instance, studies have detected metabolites of Di(2-ethylhexyl)phthalate (DEHP) in over 92% of urine samples from a general population, indicating ubiquitous exposure. richtmann.org These biomonitoring data are crucial for understanding the extent of human exposure to phthalates and for informing public health risk assessments. nih.gov

Regulatory Science and Policy Implications for Benzyl 2 Ethylhexyl Phthalate

International and National Regulatory Frameworks for Phthalates

Regulatory oversight of phthalates is primarily managed through comprehensive chemical safety legislation in major economic regions like the European Union and the United States.

In the European Union , the primary regulation governing chemicals is REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals, Regulation (EC) 1907/2006). lne-gmed.com Under REACH, companies are responsible for providing safety information on the substances they produce or import. lne-gmed.comineris.fr Certain phthalates with hazardous properties are identified as Substances of Very High Concern (SVHC) and placed on the Authorisation List (Annex XIV), meaning they cannot be used or placed on the market after a specific "sunset date" without prior authorisation for a specific use. ineris.fr Fourteen phthalates are currently on the Authorisation List. ineris.fr Additionally, REACH can restrict the manufacture, marketing, or use of certain substances if they pose an unacceptable risk (Annex XVII). chemycal.com For instance, specific phthalates like DEHP, BBP, DBP, and DIBP are restricted to a concentration below 0.1% by weight in most consumer articles. foodpackagingforum.org The Classification, Labelling and Packaging (CLP) Regulation (EC) No 1272/2008 aligns the EU system with the UN's Globally Harmonized System (GHS), providing harmonized classifications for substances like Benzyl (B1604629) 2-Ethylhexyl Phthalate (B1215562), which is classified as an irritant. hpc-standards.comnih.gov

In the United States , the Consumer Product Safety Improvement Act (CPSIA) of 2008 is a key piece of legislation. bdlaw.com Section 108 of the CPSIA permanently banned three phthalates (DEHP, DBP, BBP) in concentrations greater than 0.1% in "children's toys" and "child care articles". federalregister.govcpsc.gov The act also placed an interim ban on three other phthalates (DINP, DIDP, DnOP) in toys that can be placed in a child's mouth and childcare articles. bdlaw.com Following a review, the Consumer Product Safety Commission (CPSC) issued a final rule (16 CFR Part 1307) that made the ban on DINP permanent and extended it to all children's toys and childcare articles, and also banned four additional phthalates (DIBP, DPENP, DHEXP, DCHP). qima.comcompliancegate.com The Toxic Substances Control Act (TSCA) provides the Environmental Protection Agency (EPA) with the authority to require reporting, record-keeping, and testing requirements, and to place restrictions on chemical substances. epa.gov Several phthalates are currently undergoing risk evaluation by the EPA under TSCA. epa.govlawbc.com

The table below summarizes key regulatory frameworks governing phthalates.

| Jurisdiction | Regulation/Act | Key Provisions for Phthalates |

| European Union | REACH (EC 1907/2006) | - Registration of chemical substances.- Authorisation required for Substances of Very High Concern (SVHC), including many phthalates. ineris.fr- Restriction on the use of certain phthalates in consumer articles to <0.1% by weight. foodpackagingforum.org |

| CLP (EC 1272/2008) | - Harmonized classification and labeling of substances. Benzyl 2-Ethylhexyl Phthalate is classified as an irritant. hpc-standards.comnih.gov | |

| United States | CPSIA of 2008 | - Prohibits certain phthalates (DEHP, DBP, BBP, DINP, DIBP, DPENP, DHEXP, DCHP) in concentrations >0.1% in children's toys and childcare articles. cpsc.gov |

| TSCA | - EPA authority to evaluate and regulate chemical risks. Several phthalates are under risk evaluation. epa.gov |

Classification as Endocrine Disruptors and Toxicants

A primary driver of phthalate regulation is their classification as toxicants, particularly as endocrine disrupting chemicals (EDCs). Endocrine disruptors are substances that can interfere with the body's hormone system, potentially leading to adverse developmental, reproductive, neurological, and immune effects. merieuxnutrisciences.com

Several prominent phthalates have been officially identified as EDCs with effects on human health by European authorities. In 2017, the EU Member States of the REACH Committee agreed to recognize bis(2-ethylhexyl) phthalate (DEHP), benzyl butyl phthalate (BBP), dibutyl phthalate (DBP), and diisobutyl phthalate (DIBP) as SVHCs due to their endocrine disrupting properties. foodpackagingforum.org This was in addition to their existing classification for being toxic to reproduction (Reprotoxic 1B). foodpackagingforum.orgnamsa.com DEHP is also identified for its endocrine disrupting effects on the environment. foodpackagingforum.org The U.S. EPA has classified DEHP as a probable human carcinogen (Group B2). uml.edu

In contrast, the toxicological profile for this compound is less established. hpc-standards.com Under the EU CLP regulation, it is classified based on local effects rather than systemic toxicity or endocrine disruption. hpc-standards.com Its harmonized classification includes:

H315: Causes skin irritation.

H317: May cause an allergic skin reaction.

H319: Causes serious eye irritation.

While there is a robust body of evidence leading to the classification of many common phthalates as endocrine disruptors, current regulatory classifications for this compound focus on its irritant and sensitizing properties. hpc-standards.com The lack of a harmonized classification as an endocrine disruptor or reproductive toxicant may be due to a less extensive database compared to more widely used phthalates like DEHP or DBP.

Role of Scientific Advisory Committees and Peer Review in Regulatory Decisions

Regulatory decisions concerning chemicals like phthalates are not made in a vacuum; they rely heavily on rigorous scientific assessment and peer review conducted by independent advisory committees. These committees provide crucial expertise and ensure that regulatory actions are based on the best available science.

In the United States , several bodies play this role:

The CPSC's Chronic Hazard Advisory Panel (CHAP) was convened as mandated by the CPSIA to study the effects of phthalates and phthalate alternatives on children's health. cpsc.gov The CHAP's 2014 report provided the scientific basis for the CPSC's final rule that expanded the list of restricted phthalates in children's products. federalregister.govcpsc.gov

In the European Union , scientific committees are integral to the regulatory process:

The European Chemicals Agency (ECHA) has its own scientific committees, the Committee for Risk Assessment (RAC) and the Committee for Socio-Economic Analysis (SEAC), which provide opinions on proposed restrictions and authorisation applications under REACH.

The European Food Safety Authority (EFSA) is responsible for risk assessing substances used in food contact materials, including phthalates. merieuxnutrisciences.com Its scientific panels review toxicological data and establish safe levels, such as Tolerable Daily Intakes (TDIs), which inform the European Commission's regulatory decisions. merieuxnutrisciences.com

Formerly, the Scientific Committee on Consumer Safety (SCCS) and the Scientific Committee on Emerging and Newly Identified Health Risks (SCENIHR) provided opinions on the safety of phthalates in cosmetics and medical devices, respectively. ineris.fr This work is now part of the broader scientific advice structure supporting the European Commission.

These committees review extensive toxicological and exposure data, consider the cumulative effects of related substances, and evaluate the findings of new research. Their peer-reviewed reports and opinions are made public, providing transparency and forming the scientific foundation for regulatory actions, such as setting concentration limits, banning specific uses, or classifying substances as hazardous.

Research Gaps and Future Directions in Benzyl 2 Ethylhexyl Phthalate Studies

Need for Compound-Specific Toxicological Data for Benzyl (B1604629) 2-Ethylhexyl Phthalate (B1215562)

A significant void exists in the scientific literature concerning the toxicological profile of Benzyl 2-Ethylhexyl Phthalate. To date, the chemical, physical, and toxicological properties of this specific compound have not been thoroughly investigated hpc-standards.com. Standard toxicological assessments, including acute toxicity, skin and eye irritation, mutagenicity, carcinogenicity, and reproductive toxicity, are largely unavailable for this compound hpc-standards.com. This lack of data prevents a comprehensive hazard identification and risk assessment.

Future research must prioritize generating a complete toxicological dataset for this compound. This includes in-vivo studies following established regulatory guidelines and in-vitro assays to explore mechanisms of toxicity. Establishing a clear toxicological profile is the foundational step for any meaningful risk evaluation.

Comprehensive Long-Term Human Biomonitoring Studies

Human biomonitoring is a vital tool for assessing population-wide exposure to environmental chemicals. While extensive biomonitoring has been conducted for major phthalates like DEHP, DBP, and BBP, specific long-term data for this compound is scarce epa.govnih.gov. Phthalate metabolites are typically measured in urine, which is considered the preferred matrix for exposure assessment nih.gov. However, without specific analytical standards and knowledge of its unique metabolites, this compound may be overlooked in large-scale biomonitoring surveys.

A critical future direction is the development of methods to detect specific metabolites of this compound in human samples. Subsequently, its inclusion in long-term and large-scale biomonitoring programs, such as the National Health and Nutrition Examination Survey (NHANES), is necessary to understand the extent of human exposure, identify highly exposed populations, and track exposure trends over time epa.goviiab.me.

Advanced Exposure Modeling Incorporating Multiple Sources and Pathways

Human exposure to phthalates is complex, occurring through ingestion, inhalation, and dermal absorption from numerous sources, including consumer products, food packaging, and indoor environments nih.govcanada.ca. Advanced modeling frameworks, such as integrated exposure and pharmacokinetic models, have been developed to estimate population-scale risks from phthalates by converting concentrations in products to internal dose estimates researchgate.netresearchgate.net.

A significant research gap is the application of these sophisticated models to this compound. Future studies should aim to quantify the presence of this compound in various consumer products and environmental media. This data can then be integrated into probabilistic exposure models to simulate multi-route exposures and identify the most significant exposure pathways for the general population researchgate.net. Such models are essential for developing effective strategies to reduce exposure if the compound is found to be hazardous.

Deeper Elucidation of Molecular Mechanisms of Action

Research into the molecular mechanisms of action for well-studied phthalates like DEHP has revealed various pathways, including the activation of peroxisome proliferator-activated receptors (PPARα), induction of oxidative stress, and disruption of endocrine signaling frontiersin.orgnih.gov. Some phthalates are known to interfere with androgen biosynthesis, leading to what is termed the "phthalate syndrome" in animal studies nih.gov.

The molecular mechanisms of this compound remain uninvestigated. It is crucial to conduct mechanistic studies, including transcriptomics, proteomics, and targeted cellular assays, to determine if it shares toxicological pathways with other phthalates or possesses unique mechanisms of action nih.gov. Understanding these mechanisms is key to extrapolating findings from animal studies to humans and for identifying potential health outcomes associated with exposure.

Cumulative Risk Assessment Considering Phthalate Mixtures and Co-Exposures

Humans are ubiquitously exposed to a mixture of different phthalates and other environmental chemicals simultaneously nih.govacs.org. There is growing recognition that assessing the risk of chemicals on an individual basis may not be sufficiently protective of public health nih.gov. Therefore, regulatory bodies like the U.S. Environmental Protection Agency (EPA) are moving towards a cumulative risk assessment (CRA) approach for phthalates nih.govacs.org. This approach considers the combined risk from exposure to multiple chemicals that may have additive or synergistic effects on a common biological target nih.govnih.gov.

Given the widespread co-exposure to various phthalates, a key future direction is to include this compound in cumulative risk assessments. This requires determining its relative potency compared to other phthalates that act via similar mechanisms. The development of a CRA framework that incorporates this compound will provide a more realistic and health-protective evaluation of the risks posed by phthalate mixtures.

Development and Evaluation of Novel Analytical Techniques for Ultra-Trace Analysis

The accurate measurement of phthalates and their metabolites in various matrices, often at very low concentrations, is essential for exposure and toxicological research. A range of advanced analytical techniques has been developed for other phthalates, including Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) and Gas Chromatography with Ion Trap Mass Spectrometry (GC-IT/MS), which allow for ultra-trace analysis nih.govsemanticscholar.org.

A research gap exists in the specific development, validation, and application of such highly sensitive methods for this compound and its metabolites. Future research should focus on creating robust and reliable analytical techniques capable of quantifying this compound at environmentally and biologically relevant concentrations (ng/mL or lower) semanticscholar.org. These methods are prerequisites for advancing research in biomonitoring, exposure modeling, and mechanistic toxicology.

| Analytical Technique | Application for Phthalate Analysis | Potential for this compound |

| UPLC-MS/MS | Quantifying DEHP in biological samples (e.g., rat plasma) nih.gov. | High potential for sensitive and specific quantification of the parent compound and its metabolites in human biomonitoring. |

| GC-IT/MS | Ultra-trace analysis of seven different phthalates in beverage samples semanticscholar.org. | Excellent potential for detecting trace levels in environmental media and foodstuff. |

| HPLC-UV | Determination of DEHP in alcoholic beverages mdpi.com. | Could be adapted for screening purposes, though may lack the sensitivity and specificity of mass spectrometry methods for ultra-trace analysis ilacadofsci.com. |

| TLC | Separation of various plasticizers for qualitative and quantitative analysis researchgate.net. | Useful for initial screening and separation from other plasticizers in product analysis. |

Assessment of Phthalate Substitutes

Concerns over the health effects of certain phthalates have led to their restriction and the search for safer alternatives uml.edu. The process of chemical alternatives assessment (CAA) provides a framework for evaluating the hazards of potential substitutes to avoid "regrettable substitutions," where a hazardous chemical is replaced with another that is equally or more harmful . Alternatives to common phthalates include compounds from different chemical classes like adipates, citrates, and terephthalates uml.edumst.dk.

Should toxicological data reveal that this compound poses a health risk, a critical future step will be to identify and evaluate safer, functional alternatives. This involves a comprehensive assessment of the human health and environmental hazards of potential substitutes uml.edujst.go.jp. Even in the absence of complete toxicity data for the primary compound, research into alternatives is a proactive approach consistent with the principles of green chemistry and informed substitution.

Longitudinal Studies on Health Outcomes in Vulnerable Populations

Longitudinal studies are crucial for understanding the long-term health consequences of exposure to environmental chemicals, particularly in vulnerable populations such as pregnant women, fetuses, and children. These life stages are characterized by rapid development, making them potentially more susceptible to the effects of endocrine-disrupting chemicals like phthalates. Research in this area is ongoing, but existing longitudinal studies have begun to shed light on the potential associations between early-life exposure to certain phthalates and various health outcomes. However, significant research gaps remain, necessitating further investigation to establish clearer causal links and inform public health strategies.

The critical periods of prenatal, perinatal, and early postnatal life, often referred to as the brain growth spurt (BGS) period, are times when the central nervous system undergoes crucial developmental processes. nih.gov This makes the developing brain extremely sensitive to environmental stressors. nih.gov Phthalates are known to cross the placenta, leading to direct fetal exposure, and can also be transferred to newborns through breast milk. thebump.commedicine.net

Identified Research Gaps

Despite a growing body of research, several gaps and inconsistencies exist in the current understanding of the long-term health effects of phthalate exposure in vulnerable populations.

Inconsistent and Sex-Specific Findings: A significant challenge in the field is the inconsistency of findings across different studies. nih.govwilmarcmedical.com For example, while some studies report associations between prenatal phthalate exposure and adverse neurodevelopmental outcomes, the specific phthalates implicated and the nature of the effects can vary. mdpi.com Furthermore, many studies report sex-specific effects, where males and females are differently affected by the same chemical exposure, but these findings are not always consistent across populations. mdpi.comsciencedaily.comnih.gov The reasons for these discrepancies are not yet fully understood but may be related to differences in study design, exposure levels, population genetics, and the age at which health outcomes are assessed. mdpi.com

Effects of Phthalate Replacements: As certain phthalates have been phased out of use due to health concerns, new plasticizers and replacement chemicals have been introduced into the market. mdpi.com There is a significant lack of research on the potential health effects of these newer compounds, such as di-2-ethylhexyl terephthalate (B1205515) (DEHTP). mdpi.com Longitudinal studies are needed to evaluate whether these replacements are safer alternatives or if they present their own set of health risks to vulnerable populations.

Mixtures and Cumulative Exposure: Humans are typically exposed to a mixture of different phthalates and other environmental chemicals simultaneously. Most studies, however, assess the effects of individual chemicals one at a time. There is a critical need for more research on the cumulative and synergistic effects of these chemical mixtures on health outcomes.

Long-Term Follow-up: Many existing longitudinal studies follow children only into early or middle childhood. sciencedaily.com There is a scarcity of research that extends into adolescence and adulthood to investigate potential later-life consequences of early-life exposure, such as impacts on reproductive health, metabolic diseases, and neurocognitive function in the long term.

Mechanistic Understanding: While animal studies have provided some insights into the potential mechanisms by which phthalates may disrupt development (e.g., through anti-androgenic effects, oxidative stress, or impacts on the thyroid system), the biological mechanisms in humans are still not fully elucidated. nih.govmdpi.comnih.gov Future longitudinal studies should incorporate biomarkers to better understand these pathways.

Future Research Directions

To address the existing knowledge gaps, future longitudinal research on phthalates and health outcomes in vulnerable populations should focus on several key areas:

Large-Scale, Multi-center Cohorts: Establishing large, diverse, and multi-center prospective birth cohort studies is essential. These studies should begin recruitment during pregnancy and follow the children through adolescence and into adulthood to capture a wide range of health outcomes and identify sensitive developmental windows.

Comprehensive Exposure Assessment: Future studies should employ more sophisticated methods for assessing exposure, including repeated measurements of phthalate metabolites in biological samples (e.g., urine, blood) from both the mother during pregnancy and the child at multiple time points. This will provide a more accurate picture of exposure during critical developmental periods.

Investigation of Phthalate Alternatives: As new plasticizers are introduced, it is imperative that their potential health effects are rigorously evaluated in longitudinal studies. This will help to avoid regrettable substitutions where one harmful chemical is replaced by another with similar or unknown adverse effects.

Advanced Statistical and Methodological Approaches: Researchers should utilize advanced statistical models to analyze the effects of chemical mixtures and identify potential interactions between different exposures. A co-twin control design could also be a valuable method to control for potential confounding from parental, obstetrical, and genetic factors. nih.gov

Integration of Mechanistic Studies: Longitudinal studies should incorporate the collection of biological samples to investigate the underlying mechanisms of phthalate toxicity. This could include measuring markers of hormonal activity, oxidative stress, inflammation, and epigenetic changes to link exposure with specific biological pathways and health outcomes.

The following table summarizes findings from selected longitudinal or prospective cohort studies on the association between phthalate exposure and health outcomes in vulnerable populations.

| Study/Cohort | Vulnerable Population | Phthalate(s) Studied | Health Outcome(s) Investigated | Key Findings |

| Illinois Kids Development Study (IKIDS) | Pregnant women and their infants | Various phthalates | Infant cognitive outcomes | Prenatal exposure to certain phthalates was linked to slower information processing in infants, with males being more affected in some cases. sciencedaily.com |

| Mothers and Children's Environmental Health (MOCEH) Study | Pregnant women and their infants | DEHP, DBP | Infant neurodevelopment at 6 months | Prenatal exposure was inversely associated with Mental and Psychomotor Developmental Indices, particularly in male infants. nih.gov |

| Multi-ethnic US Cohort | Girls aged 6-8 years | DEHP, Mono-benzyl phthalate | Pubertal development | Higher exposure to DEHP metabolites was associated with later pubic hair development. researchgate.netnih.gov |

| Four Prospective Cohorts (Asia, Europe, US) | Pregnant women, infants, and toddlers | BBzP, DEHP, DBP, DEP | Physical and behavioral development | Gestational exposure was associated with alterations in infant/toddler physical development and parent-reported behaviors. nih.govwilmarcmedical.com |

| Wuhan Twin Birth Cohort | Pregnant women and their twin children | Various phthalates including DEHP metabolites | Neurodevelopmental differences in twins at 2 years | Prenatal exposure to DEHP metabolites in the first trimester was associated with greater differences in mental development between twins. nih.gov |

Q & A

Basic Question: What analytical methods are recommended for detecting and quantifying Benzyl 2-Ethylhexyl Phthalate in environmental matrices?

Methodological Answer:

Gas chromatography coupled with electron capture detection (GC/ECD) or mass spectrometry (GC-MS) is the gold standard for analyzing this compound. Key steps include:

- Sample Preparation : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) using EPA Method 3535 for isolating phthalates from water or sediment .

- Chromatographic Separation : Use a DB-5MS capillary column (30 m × 0.25 mm × 0.25 μm) with a temperature gradient (e.g., 50°C to 300°C at 10°C/min) to resolve co-eluting phthalates .

- Quantification : Employ deuterated internal standards (e.g., bis(2-Ethylhexyl)phthalate-d4) to correct for matrix effects and instrument variability .

Example Standard Mixtures for Calibration (from ):

| Peak No. | Phthalate Ester | Abbreviation |

|---|---|---|

| 6 | Benzyl Butyl Phthalate | BBP |

| 7 | Bis(2-ethylhexyl) Phthalate | DEHP |

Basic Question: How can researchers validate the specificity of this compound measurements in complex matrices?

Methodological Answer:

Specificity validation requires:

- Isotopic Dilution : Use deuterated analogs (e.g., this compound-d4) to confirm retention time consistency and minimize interference .

- Matrix Spike Recovery Tests : Spike known concentrations into blanks (e.g., sediment, water) and compare recovery rates (target: 70–120%) .

- Cross-Validation with LC-MS/MS : Confirm results using a complementary technique, such as liquid chromatography-tandem mass spectrometry, to rule out false positives .

Advanced Question: How should researchers address contradictions in reproductive toxicity data for this compound?

Methodological Answer:

Discrepancies in toxicity studies often arise from differences in exposure duration, dose metrics, or model systems. To resolve these:

- Dose-Response Meta-Analysis : Pool data from multiple studies (e.g., EPA’s benchmark dose modeling for fetal testosterone suppression) to identify consistent trends .

- Mechanistic Studies : Compare metabolite profiles (e.g., mono-2-ethylhexyl phthalate, MEHP) across species using in vitro models (e.g., human placental cell lines) to assess translatability .

- Confounder Adjustment : Control for co-exposure to other phthalates (e.g., DEHP, DBP) in epidemiological studies using multivariate regression .

Advanced Question: What experimental designs are optimal for studying the environmental degradation of this compound?

Methodological Answer:

To evaluate biodegradation or photolysis:

- Microcosm Studies : Incubate the compound in soil/water systems under controlled conditions (e.g., aerobic vs. anaerobic, UV light exposure) and track degradation using GC-MS .

- Intermediate Identification : Use high-resolution mass spectrometry (HRMS) to detect transient metabolites (e.g., phthalic acid, monoesters) and propose degradation pathways .

- Half-Life Calculation : Apply first-order kinetics models to estimate persistence under varying environmental conditions (pH, temperature) .

Advanced Question: How can researchers distinguish this compound from structurally similar phthalates in mixed samples?

Methodological Answer:

- Chromatographic Optimization : Adjust GC temperature programs to separate critical pairs (e.g., Benzyl 2-Ethylhexyl vs. Di-n-octyl phthalate). For example, a slower ramp (5°C/min) between 200°C and 280°C improves resolution .

- Selective Ion Monitoring (SIM) : Use unique fragment ions (e.g., m/z 149 for phthalates) and ratio qualifiers (e.g., m/z 149/167 for this compound) .

- Orthogonal Techniques : Confirm identity via FT-IR spectroscopy, which distinguishes alkyl chain vibrations (e.g., C-O-C stretching at 1,280 cm⁻¹) .

Basic Question: What quality control measures are critical for phthalate analysis to avoid contamination?

Methodological Answer:

- Laboratory Blanks : Run solvent blanks (e.g., methanol) and procedural blanks (e.g., SPE cartridges) to detect background phthalates .

- Glassware Preparation : Bake glassware at 450°C for 4 hours to eliminate residual phthalates .

- Avoid Plasticware : Use glass or PTFE containers during sample collection and processing .

Advanced Question: What strategies improve the sensitivity of this compound detection in low-concentration samples?

Methodological Answer:

- Large-Volume Injection (LVI) : Inject 2–5 µL of sample extract in splitless mode to enhance signal-to-noise ratios .

- Derivatization : Convert phthalates to volatile derivatives (e.g., silylation with BSTFA) for improved GC-MS sensitivity .

- Preconcentration : Use SPE cartridges with high phthalate affinity (e.g., C18 or HLB phases) and elute with dichloromethane:acetone (9:1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.